molecular formula C13H15F3N2O3S B10908885 Ethyl 2-[propanoyl(prop-2-en-1-yl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Ethyl 2-[propanoyl(prop-2-en-1-yl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B10908885
M. Wt: 336.33 g/mol
InChI Key: JJAUINWYEGKOAK-UHFFFAOYSA-N
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Description

Ethyl 2-[Allyl(Propionyl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate: is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of an ethyl ester group, an allyl group, a propionyl group, and a trifluoromethyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[Allyl(Propionyl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the core thiazole structure.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a reagent such as trifluoromethyl iodide in the presence of a base.

    Allylation and Propionylation: The allyl and propionyl groups can be introduced through nucleophilic substitution reactions. Allyl bromide and propionyl chloride are commonly used reagents for these steps.

    Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the thiazole with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of Ethyl 2-[Allyl(Propionyl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[Allyl(Propionyl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the allyl and propionyl groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Allyl bromide and propionyl chloride in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted thiazole derivatives with new functional groups replacing the allyl or propionyl groups.

Scientific Research Applications

Ethyl 2-[Allyl(Propionyl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-[Allyl(Propionyl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Ethyl 2-[Allyl(Propionyl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate can be compared with other thiazole derivatives, such as:

    Ethyl 2-Amino-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate:

    Methyl 2-[Allyl(Propionyl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.

Properties

Molecular Formula

C13H15F3N2O3S

Molecular Weight

336.33 g/mol

IUPAC Name

ethyl 2-[propanoyl(prop-2-enyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H15F3N2O3S/c1-4-7-18(8(19)5-2)12-17-10(13(14,15)16)9(22-12)11(20)21-6-3/h4H,1,5-7H2,2-3H3

InChI Key

JJAUINWYEGKOAK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CC=C)C1=NC(=C(S1)C(=O)OCC)C(F)(F)F

Origin of Product

United States

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